1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid
Overview
Description
The compound “1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1803588-68-2 . It has a molecular weight of 307.37 . The compound is a powder in physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H21NO6S/c1-11(2,3)19-10(16)13-7-5-12(6-8-13,9(14)15)20(4,17)18/h5-8H2,1-4H3,(H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder in physical form . It has a molecular weight of 307.37 . The storage temperature is room temperature .Scientific Research Applications
Applications in Organic Synthesis
1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid and related compounds are used in organic synthesis. For instance, tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate, showing their utility as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds are valuable as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Application in Stereochemistry
Stereoisomerism in derivatives of tert-butyl compounds has been a topic of interest. For example, the study of tert-butyl 7-alkylideneceph-3-em-4-carboxylate derivatives led to the synthesis of various isomers, highlighting the importance of these compounds in studying stereochemical properties and reactions (Vorona et al., 2008).
Role in Hydrogen Bonding Studies
The study of hydrogen bonding in molecular assemblies has utilized compounds like 4-tert-butylbenzoic acid. These studies provide insights into self-assembly mechanisms driven by hydrogen bonding, which are crucial for understanding molecular interactions and designing new materials (Armstrong et al., 2002).
Application in Peptide Synthesis
Compounds like N-(tert-butoxy)carbonyl-protected peptides have been utilized for C-alkylation in peptides containing aminomalonate and (amino)(cyano)acetate residues. This research is significant in the field of peptide chemistry and contributes to the development of novel peptide-based compounds (Matt & Seebach, 1998).
Safety And Hazards
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-methylsulfonylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6S/c1-11(2,3)19-10(16)13-7-5-12(6-8-13,9(14)15)20(4,17)18/h5-8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZPYZXHNXXAHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid | |
CAS RN |
1803588-68-2 | |
Record name | 1-[(tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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